6-Deoxy-gulose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

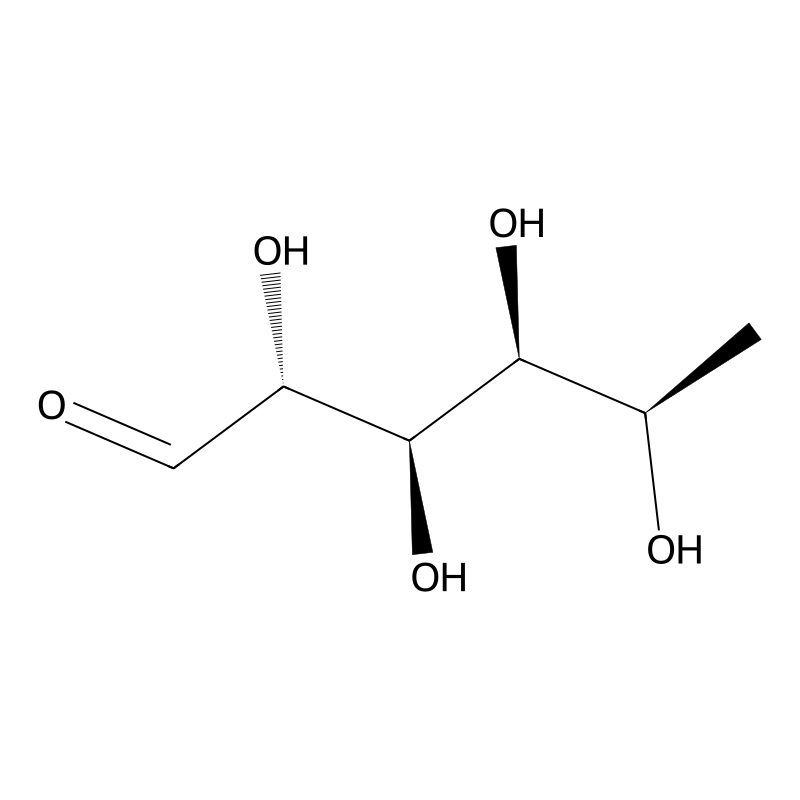

6-Deoxy-gulose is a deoxy sugar characterized by the absence of a hydroxyl group at the C-6 position of gulose, a hexose monosaccharide [12]. The molecular formula of 6-deoxy-gulose is C6H12O5 with a molecular weight of 164.16 g/mol [16]. This compound belongs to the class of deoxy hexoses, which are six-carbon sugars with one oxygen atom fewer than their parent hexoses [1]. The structure features a six-carbon backbone with hydroxyl groups at positions C-2, C-3, C-4, and C-5, while position C-6 contains a methyl group instead of a hydroxyl group [12] [16].

The stereochemical configuration of 6-deoxy-gulose is defined by the spatial arrangement of hydroxyl groups around its chiral carbon atoms [4]. In its pyranose form (six-membered ring), 6-deoxy-gulose contains four stereogenic centers, all of which have defined configurations that contribute to its unique three-dimensional structure [16]. The compound can exist in both open-chain (aldehyde) and cyclic forms, with the cyclic forms predominating in solution due to their greater thermodynamic stability [18].

Comparative Analysis of D- and L-Enantiomers

The D and L enantiomers of 6-deoxy-gulose differ in their configuration at the penultimate carbon (C-5), which serves as the reference point for the Fischer projection [21]. In D-6-deoxy-gulose (CAS: 5158-61-2), the hydroxyl group at C-5 is positioned on the right side of the Fischer projection, corresponding to the R configuration in the Cahn-Ingold-Prelog system [16] [22]. Conversely, in L-6-deoxy-gulose (CAS: 19479-17-5), the hydroxyl group at C-5 is positioned on the left side, corresponding to the S configuration [22] [21].

These enantiomers exhibit mirror-image relationships in their three-dimensional structures, resulting in opposite optical rotation properties [21]. D-6-deoxy-gulose displays dextrorotatory behavior, rotating plane-polarized light in a clockwise direction, while L-6-deoxy-gulose exhibits levorotatory behavior, rotating plane-polarized light in a counterclockwise direction [19] [21]. Both enantiomers are relatively rare in nature, with limited data available regarding their natural occurrence and biological activities [19] [22].

The structural differences between these enantiomers are significant in biological systems, as enzymes typically exhibit high stereoselectivity, often recognizing and processing only one enantiomeric form [4] [21]. This stereochemical distinction is crucial for understanding the potential biological roles and applications of these compounds [19].

Tautomeric Forms in Aqueous Solutions

In aqueous solutions, 6-deoxy-gulose exists in multiple tautomeric forms that exist in a dynamic equilibrium [18] [30]. The predominant forms are the cyclic hemiacetals, specifically the pyranose (six-membered ring) and furanose (five-membered ring) structures, each of which can exist in alpha (α) and beta (β) anomeric configurations [18]. The distribution of these tautomers depends on various factors including temperature, pH, and concentration [30].

Based on studies of structurally similar aldohexoses, the α-pyranose form typically constitutes approximately 65% of the equilibrium mixture, followed by the β-pyranose form at approximately 25% [18] [30]. The furanose forms (α and β) are present in smaller amounts, collectively accounting for approximately 9% of the mixture [18]. The open-chain aldehyde form and its hydrate are present in very small quantities, typically less than 1% combined [30].

The tautomeric equilibrium of 6-deoxy-gulose in aqueous solution is particularly noteworthy for its relatively high hydrate/aldehyde ratio compared to other deoxy sugars [30]. For gulose derivatives, this ratio can range from 7 to 13, indicating a stronger tendency for the aldehyde form to undergo hydration [18] [30]. This behavior is attributed to the specific stereochemical arrangement of hydroxyl groups, which influences the stability of the hydrated form through intramolecular hydrogen bonding networks [18].

The interconversion between these tautomeric forms occurs through ring-opening and ring-closing processes, with the rate of interconversion being influenced by factors such as pH and the presence of catalysts [30]. This dynamic equilibrium is responsible for the phenomenon of mutarotation observed in 6-deoxy-gulose solutions, where the optical rotation changes over time until reaching an equilibrium value [11] [30].

Physicochemical Properties

Crystallographic Data and Melting Point Behavior

The crystallographic data for 6-deoxy-gulose reveals important structural features that influence its physical properties [14]. X-ray crystallographic studies have shown that in the solid state, 6-deoxy-gulose predominantly adopts the pyranose ring conformation, with specific torsion angles that define its three-dimensional structure [14] [16]. The crystal packing is stabilized by an extensive network of intermolecular hydrogen bonds, primarily involving the hydroxyl groups at positions C-2, C-3, C-4, and C-5 [14].

The melting point of D-6-deoxy-gulose has been experimentally determined to be 139.5°C, which is characteristic of monosaccharides with similar structural features [25] [26]. This relatively high melting point reflects the strength of the hydrogen bonding network in the crystal lattice [25]. The melting behavior of 6-deoxy-gulose is also influenced by its purity, with higher purity samples exhibiting sharper melting transitions [17].

Thermal analysis studies have shown that 6-deoxy-gulose undergoes several phase transitions before reaching its melting point [25]. These transitions correspond to changes in the crystal structure and are influenced by factors such as heating rate and sample history [26]. Upon melting, 6-deoxy-gulose forms a clear, colorless liquid that may undergo caramelization if heated further [11] [25].

The crystallographic data also reveals interesting aspects of the molecular packing in the crystal lattice [14]. The molecules are arranged in a manner that maximizes hydrogen bonding interactions while minimizing steric repulsions [14]. This efficient packing contributes to the stability of the crystal structure and influences properties such as solubility and dissolution rate [14] [16].

Optical Rotation Patterns and Solubility Characteristics

6-Deoxy-gulose exhibits complex optical rotation patterns due to the phenomenon of mutarotation, where the specific rotation changes over time as the different tautomeric forms reach equilibrium in solution [11] [27]. For D-6-deoxy-gulose, the initial specific rotation has been measured at approximately +73° (c = 8.3 in water), which gradually decreases to a final equilibrium value of approximately +30° after several hours [11] [23]. This change in optical rotation reflects the conversion between the α and β anomeric forms until an equilibrium distribution is reached [27].

The optical rotation of L-6-deoxy-gulose follows a similar pattern but with opposite signs, starting at approximately -73° and reaching an equilibrium value of approximately -30° [19] [22]. This mirror-image behavior in optical rotation is consistent with the enantiomeric relationship between the D and L forms [19].

Regarding solubility characteristics, 6-deoxy-gulose demonstrates good solubility in water, forming clear, colorless solutions at concentrations up to 10 mg/mL [11] [23]. The compound is also soluble in polar organic solvents such as ethanol but exhibits poor solubility in less polar solvents such as diethyl ether and acetone [11] [23]. This solubility profile is consistent with the presence of multiple hydroxyl groups that can form hydrogen bonds with polar solvents [23].

The solubility of 6-deoxy-gulose is temperature-dependent, increasing significantly with rising temperature [11]. This property is useful for purification processes, as the compound can be recrystallized from appropriate solvent systems such as ethyl acetate [11] [23]. The dissolution kinetics are influenced by factors such as particle size, crystallinity, and the presence of impurities [23].